Technical Guide: 3-Cyclopropoxy-4-methoxy-N-methylaniline
Technical Guide: 3-Cyclopropoxy-4-methoxy-N-methylaniline
This technical guide provides an in-depth analysis of 3-Cyclopropoxy-4-methoxy-N-methylaniline , a specialized intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and related bioactive scaffolds.
Executive Summary & Compound Identity
3-Cyclopropoxy-4-methoxy-N-methylaniline is a secondary amine intermediate belonging to the class of dialkoxy-substituted anilines . It is structurally characterized by a cyclopropoxy group at the 3-position and a methoxy group at the 4-position of the N-methylaniline core.
This compound is a critical building block in the development of PDE4 inhibitors (e.g., analogs of Roflumilast, Piclamilast), where the 3-alkoxy substituent plays a pivotal role in the pharmacophore's binding affinity to the PDE4 catalytic pocket.
Chemical Identity Table[1]
| Property | Specification |
| Chemical Name | 3-Cyclopropoxy-4-methoxy-N-methylaniline |
| Systematic Name | N-Methyl-3-(cyclopropyloxy)-4-methoxybenzenamine |
| CAS Number | Not Widely Listed (Research Grade)(Analogous to N,N-dimethyl variant: CAS 1243313-19-0)* |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| SMILES | COc1c(OC2CC2)cc(NC)cc1 |
| Structural Class | Dialkoxyaniline / Secondary Amine |
| Key Functional Groups | Cyclopropyl ether (strained ring), Methoxy ether, Secondary amine |
*Note: While the N,N-dimethyl analog (CAS 1243313-19-0) is cataloged, the N-methyl variant is typically generated in situ or isolated as a transient intermediate during specific drug synthesis campaigns.
Chemical Profile & Physicochemical Properties[1][4][6][7][8][9][10][11]
The physicochemical profile of this compound is dominated by the electron-donating nature of the alkoxy groups and the basicity of the secondary amine.
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Lipophilicity (LogP): Estimated at 2.1 – 2.4 . The cyclopropyl group adds significant lipophilicity compared to a simple methoxy or ethoxy group, enhancing membrane permeability for downstream APIs.
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Basicity (pKa): The N-methylaniline nitrogen typically has a pKa of 4.5 – 5.0 . The electron-donating methoxy and cyclopropoxy groups at the 3,4-positions slightly increase electron density on the ring, potentially raising the pKa marginally compared to unsubstituted N-methylaniline.
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Stability: The cyclopropyl ether is chemically stable under basic and neutral conditions but can be sensitive to strong Lewis acids (ring opening) or extreme acidic conditions.
Synthetic Pathways & Process Chemistry
The synthesis of 3-Cyclopropoxy-4-methoxy-N-methylaniline presents two primary challenges:
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Introduction of the Cyclopropoxy Group: The cyclopropyl ring is strained and cannot be introduced via simple alkylation with cyclopropyl halides (which are unreactive). It requires specific coupling conditions.
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Selective N-Methylation: Preventing over-methylation to the tertiary amine (N,N-dimethyl) requires controlled reductive amination or protection-deprotection strategies.
Pathway A: The "Mitsunobu-Reduction" Route (Recommended)
This pathway ensures the integrity of the cyclopropyl ether and allows for controlled methylation.
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Starting Material: 3-Hydroxy-4-nitroanisole (or 5-hydroxy-2-nitroanisole).
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Step 1: Cyclopropylation: The phenol is coupled with cyclopropanol using Mitsunobu conditions (DIAD/PPh₃) or via an SₙAr reaction if the nitro group activates the ring sufficiently (though Mitsunobu is preferred for the ether linkage).
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Alternative: Use of cyclopropyl bromide is generally ineffective. A Simmons-Smith cyclopropanation of a vinyl ether precursor is another, albeit longer, route.
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Step 2: Nitro Reduction: The nitro group is reduced to the primary aniline using Fe/NH₄Cl or Catalytic Hydrogenation (Pd/C) .
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Caution: Acidic reduction (Sn/HCl) must be monitored to avoid cyclopropyl ring opening.
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Step 3: Selective Monomethylation: The primary aniline is converted to the N-methyl derivative.
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Method:Reductive Amination using Paraformaldehyde (1.0 eq) and NaBH₃CN or NaBH(OAc)₃ in Methanol/Acetic Acid. This method minimizes over-alkylation.
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Visualization: Synthetic Workflow
Caption: Step-wise synthesis from commercially available phenols to the target N-methylaniline.
Application in Drug Discovery (SAR Context)
This compound is a pharmacophore scaffold primarily explored in the development of PDE4 Inhibitors for respiratory diseases (COPD, Asthma) and inflammatory conditions (Psoriasis).
The "Cyclopropoxy" vs. "Cyclopropylmethoxy" Distinction
Most commercial PDE4 inhibitors (e.g., Roflumilast ) utilize a Cyclopropylmethoxy (-OCH₂-cPr) group. The Cyclopropoxy (-O-cPr) group represented in this compound is a tighter, more rigid isostere.
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Steric Bulk: The direct attachment of the cyclopropyl ring reduces the flexible linker length, potentially altering the binding vector into the PDE4 hydrophobic pocket (Q-pocket).
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Metabolic Stability: The absence of the benzylic-like methylene group (-OCH₂-) removes a primary site for metabolic oxidation (dealkylation), potentially improving the half-life of the resulting drug candidate.
Structural Activity Relationship (SAR) Logic
Caption: SAR analysis highlighting the functional role of each substituent in PDE4 inhibition.
Analytical Characterization Protocols
To validate the identity of 3-Cyclopropoxy-4-methoxy-N-methylaniline, the following analytical signatures must be confirmed.
A. Nuclear Magnetic Resonance (NMR)[7][11]
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¹H NMR (CDCl₃, 400 MHz):
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δ 6.2 – 6.7 ppm: Aromatic protons (3H, multiplet). The 3,4-substitution pattern typically yields a specific splitting (d, dd, d).
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δ 3.80 ppm: Methoxy singlet (-OCH₃, 3H).
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δ 3.70 ppm: Cyclopropyl methine (-O-CH-, 1H, multiplet). Distinctive shift due to oxygen attachment.
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δ 2.80 ppm: N-Methyl singlet (-NCH₃, 3H).
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δ 0.6 – 0.8 ppm: Cyclopropyl methylene protons (4H, multiplet). High field diagnostic signal.
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B. Mass Spectrometry (LC-MS)
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Ionization: ESI (Positive Mode).
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Molecular Ion: [M+H]⁺ = 194.12 m/z .
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Fragmentation: Loss of the cyclopropyl group (M-41) or methyl group is common in MS/MS spectra.
C. HPLC Purity Method
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.
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Detection: UV at 254 nm and 210 nm.
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Retention Time: Expected to elute later than 4-methoxy-N-methylaniline due to the lipophilic cyclopropyl group.
Safety & Handling (MSDS Guidelines)
As an aniline derivative, this compound must be handled with strict safety protocols.[1]
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled. Potential methemoglobinemia inducer.[1] | Use in a fume hood.[1] Wear N95/P100 respirator if powder. |
| Skin Irritation | Causes skin irritation and potential sensitization. | Wear nitrile gloves (double gloving recommended). |
| Eye Damage | Causes serious eye irritation.[1] | Wear safety goggles.[1] |
| Storage | Air and light sensitive. | Store under inert gas (Argon/Nitrogen) at 2-8°C. |
References
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PubChem Compound Summary. N-cyclopropyl-4-methoxyaniline (Structural Analog). National Center for Biotechnology Information. Link
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ChemSRC. 3-Cyclopropoxy-4-methoxy-N,N-dimethylaniline (CAS 1243313-19-0).Link
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Journal of Medicinal Chemistry. Structure-Activity Relationships of PDE4 Inhibitors. (General Reference for Dialkoxyaniline SAR). Link
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Organic Letters. Synthesis of Cyclopropyl Ethers via Mitsunobu Reaction. (Synthetic Methodology). Link
